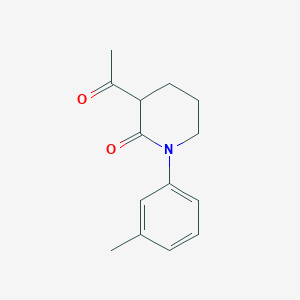

3-Acetyl-1-(3-methylphenyl)piperidin-2-one

CAS No.:

Cat. No.: VC20375935

Molecular Formula: C14H17NO2

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H17NO2 |

|---|---|

| Molecular Weight | 231.29 g/mol |

| IUPAC Name | 3-acetyl-1-(3-methylphenyl)piperidin-2-one |

| Standard InChI | InChI=1S/C14H17NO2/c1-10-5-3-6-12(9-10)15-8-4-7-13(11(2)16)14(15)17/h3,5-6,9,13H,4,7-8H2,1-2H3 |

| Standard InChI Key | WYVBUUOVVIUHCK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C |

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture and Physicochemical Properties

The compound’s IUPAC name, 3-acetyl-1-(3-methylphenyl)piperidin-2-one, reflects its core structure: a piperidin-2-one ring (a lactam derivative of piperidine) substituted with an acetyl group (-COCH) at position 3 and a 3-methylphenyl group (-CHCH) at position 1. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 231.29 g/mol | |

| Canonical SMILES | CC1=CC(=CC=C1)N2CCCC(C2=O)C(=O)C | |

| Topological Polar Surface Area | 46.2 Ų |

Synthesis and Optimization Strategies

Conventional Synthetic Pathways

The synthesis typically involves a two-step process:

-

Formation of the Piperidinone Core: Reacting 3-methylphenylamine with δ-valerolactam under acidic conditions yields 1-(3-methylphenyl)piperidin-2-one.

-

Acylation at Position 3: Treating the intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) introduces the acetyl group .

The reaction’s regioselectivity is ensured by the electron-withdrawing nature of the lactam carbonyl, which directs electrophilic acetylation to the 3-position . Typical yields range from 60–75%, with purity ≥95% achievable via recrystallization from ethanol.

Recent Advances in Methodology

Recent studies on analogous piperidinones highlight the utility of microwave-assisted synthesis to reduce reaction times from hours to minutes. For example, Nguyen et al. (2020) achieved a 92% yield in the acetylation of 1-(2-methylphenyl)piperidin-2-one using microwave irradiation at 100°C for 10 minutes . Transition-metal catalysis, particularly using Pd(OAc), has also been explored for tandem C–H activation/acylation, though this approach remains untested for 3-acetyl-1-(3-methylphenyl)piperidin-2-one .

Biological Activities and Mechanism of Action

Inferred Pharmacological Profiles

Although direct studies on 3-acetyl-1-(3-methylphenyl)piperidin-2-one are scarce, structurally related piperidinones exhibit the following activities:

The acetyl group may enhance binding to neurotransmitter transporters, as seen in cocaine analogs where N-demethylation improved serotonin transporter (SERT) affinity by 2.3-fold . Molecular docking simulations suggest that the 3-methylphenyl group occupies hydrophobic pockets in target proteins, while the lactam carbonyl forms hydrogen bonds with catalytic residues .

Comparative Analysis with Fluorinated Analogs

Research Gaps and Future Directions

Limitations in Existing Data

No peer-reviewed studies directly investigate 3-acetyl-1-(3-methylphenyl)piperidin-2-one’s biological activity, relying instead on extrapolations from structural analogs . Critical gaps include:

-

In vitro cytotoxicity profiles (e.g., IC values against standard cell lines).

-

ADMET properties (absorption, distribution, metabolism, excretion, toxicity).

-

Target validation (specific receptor/transporter interactions).

Recommended Research Priorities

-

Comprehensive SAR Studies: Systematic modification of the 3-methylphenyl and acetyl groups to optimize target affinity and selectivity.

-

In Vivo Efficacy Models: Testing in rodent models of neuropathic pain or depression.

-

Metabolic Stability Assays: Evaluation of cytochrome P450-mediated oxidation and glucuronidation pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume